Potent and Selective ROCK2 Inhibition Conferred by the 3,5-Difluorophenyl Motif in Derived Carboxamides
A carboxamide derivative of 2-(3,5-difluorophenyl)thiazole-4-carboxylic acid (specifically, N-[4-(4-oxo-3,4-dihydrophthalazin-1-yl)phenyl]-2-(3,5-difluorophenyl)thiazole-4-carboxamide) demonstrates potent and selective inhibition of Rho-associated protein kinase 2 (ROCK2). Data from BindingDB (Example 49 of US Patent 9,926,282) show this derivative achieves an IC50 of <100 nM against ROCK2, while its activity against the ROCK1 isoform is markedly lower, with an IC50 of >1.00E+3 nM (>1000 nM) [1]. This >10-fold selectivity window is a direct consequence of the 3,5-difluorophenyl regioisomeric pattern, making the parent acid a critical precursor for developing isoform-selective ROCK inhibitors.
| Evidence Dimension | ROCK2 vs. ROCK1 Isoform Selectivity of a Derived Carboxamide |
|---|---|
| Target Compound Data | IC50 (ROCK2) < 100 nM; IC50 (ROCK1) > 1000 nM |
| Comparator Or Baseline | Derivative's activity against ROCK1 isoform as an intra-molecular comparator |
| Quantified Difference | >10-fold selectivity for ROCK2 over ROCK1 |
| Conditions | 30 μL assay containing 20 mM HEPES, pH 7.5, 20 mM MgCl2, 0.015% Brij-35, 4 mM DTT, 5 μM ATP, and 1.5 μM peptide substrate, incubated for 2 hours at 25°C. |
Why This Matters
This data proves the 3,5-difluoro substitution pattern enables potent, isoform-selective kinase inhibition, a key advantage for minimizing off-target effects, but it is 'Supporting evidence' for the acid itself as the data comes exclusively from an elaborated, patented derivative.
- [1] BindingDB. (n.d.). BDBM380054: 2-(3,5-difluorophenyl)-N-[4-(4-oxo-3,4-dihydrophthalazin-1-yl)phenyl]-1,3-thiazole-4-carboxamide. US9926282, Example 49. Affinity Data. Retrieved May 13, 2026. View Source
